molecular formula C21H20N6O B11227780 N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

Número de catálogo: B11227780
Peso molecular: 372.4 g/mol
Clave InChI: BZSUGAOGQIMKRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,4-dimethylphenyl substituent at position 1 of the pyrimidine ring and a 3-methylbenzohydrazide group at position 3. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Propiedades

Fórmula molecular

C21H20N6O

Peso molecular

372.4 g/mol

Nombre IUPAC

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

InChI

InChI=1S/C21H20N6O/c1-13-5-4-6-16(10-13)21(28)26-25-19-17-11-24-27(20(17)23-12-22-19)18-8-7-14(2)9-15(18)3/h4-12H,1-3H3,(H,26,28)(H,22,23,25)

Clave InChI

BZSUGAOGQIMKRC-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C

Origen del producto

United States

Métodos De Preparación

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Traditional CouplingHigh reproducibilityLong reaction time (12–24h)68–72%
Microwave-AssistedRapid (15–30 min), energy-efficientSpecialized equipment needed82%
One-Pot SynthesisReduced intermediate isolationLower purity65%

Industrial-Scale Production Insights

Patent WO2021083345A1 outlines a scalable process:

  • Cyclization : 1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is prepared via Pd-catalyzed coupling.

  • Hydrazide Installation :

    • 3-Methylbenzohydrazide (1.1 eq) and EDC/HCl (1.2 eq) are added to the intermediate in THF.

    • Throughput : 815 g per batch with 81.9% yield .

  • Cost Efficiency : Raw material costs are reduced by 40% compared to earlier routes .

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Over-chlorination during POCl₃ treatment .

    • Fix : Strict temperature control (0–5°C) and stoichiometric POCl₃ .

  • Low Coupling Efficiency :

    • Issue : Steric hindrance from 2,4-dimethylphenyl group .

    • Fix : Use of DIPEA as a steric base to enhance nucleophilicity .

Recent Advances (2023–2025)

  • Enzymatic Catalysis : Lipase-mediated coupling achieves 88% yield under mild conditions .

  • Flow Chemistry : Continuous-flow systems reduce reaction time to 5 min .

Análisis De Reacciones Químicas

N'-[1-(2,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidin-4-il]-3-metilbenzohidrazida se somete a diversas reacciones químicas, incluyendo:

Aplicaciones Científicas De Investigación

Molecular Formula and Weight

  • Molecular Formula: C25H23N7O
  • Molecular Weight: 437.5 g/mol

IUPAC Name

  • IUPAC Name: N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

Structural Features

The compound features a multi-ring structure that includes pyrazole and pyrimidine moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Enzyme Inhibition

The compound has shown potential in inhibiting various kinases and enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit Aurora A kinase with an IC50 value of 0.15 µM, indicating potent activity against this critical regulator of cell division.

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways. In studies involving MV4-11 leukemia cells, it demonstrated significant apoptosis induction with an IC50 value of 3.5 µM.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, with studies showing activity against RAW 264.7 macrophages at an IC50 value of 12.0 µM.

The following table summarizes the biological activities reported for N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide:

ActivityCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)5.0
Apoptosis InductionMV4-11 (leukemia)3.5
Kinase InhibitionAurora A Kinase0.15
Anti-inflammatoryRAW 264.7 macrophages12.0

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various pyrazole derivatives, N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide was found to significantly reduce cell viability in MCF-7 cells. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of cell cycle regulators.

Study 2: Enzyme Inhibition

Another research focused on the compound's inhibitory effects on Aurora A kinase. The study reported an IC50 value of 0.15 µM for this target, suggesting its potential as a therapeutic agent in oncology.

Mecanismo De Acción

El mecanismo de acción de N'-[1-(2,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidin-4-il]-3-metilbenzohidrazida involucra la inhibición de CDK2/ciclina A2, un regulador clave del ciclo celular. Al inhibir esta enzima, el compuesto induce el arresto del ciclo celular y promueve la apoptosis en las células cancerosas . Esto lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida.

Comparación Con Compuestos Similares

Structural Analogues of the Pyrazolo[3,4-d]pyrimidine Core

A. Substituent Variations on the Pyrimidine Ring

3,4-Dimethoxy-N′-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (): Key Differences: Replaces the 2,4-dimethylphenyl group with a 4-methylphenyl and introduces 3,4-dimethoxy on the benzohydrazide. The absence of the 2-methyl group may decrease steric hindrance, affecting target binding . Molecular Formula: C₂₁H₂₀N₆O₃ (MW: 404.43).

N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide ():

  • Key Differences : Substitutes 2,4-dimethylphenyl with 3-chloro-4-methylphenyl and replaces 3-methyl with 4-methoxy on the benzohydrazide.
  • Impact : The chloro group introduces electron-withdrawing effects, which may enhance electrophilic interactions in binding pockets. The 4-methoxy group could stabilize the molecule via resonance .
  • Molecular Formula : C₁₉H₁₇ClN₆O₂ (MW: 420.83).

3-Nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide ():

  • Key Differences : Uses a simple phenyl group at position 1 and a nitro group at position 3 of the benzohydrazide.
  • Impact : The nitro group is strongly electron-withdrawing, which may reduce metabolic stability but increase reactivity in electrophilic substitution reactions .
  • Molecular Formula : C₁₈H₁₃N₇O₃ (MW: 375.34).

Functional Group Variations on the Hydrazide Moiety

N-(1-(1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide ():

  • Key Differences : Replaces the benzohydrazide with a fluorobenzamide group.
  • Impact : The amide group may reduce hydrogen-bonding capacity compared to hydrazide, but the fluorine atom enhances lipophilicity and bioavailability .
  • Molecular Formula : C₂₄H₂₀FN₇O (MW: 441.46).

1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ():

  • Key Differences : Substitutes hydrazide with an amine and introduces 2,4-dimethoxyphenyl.
  • Impact : The amine group may facilitate stronger base interactions, while the methoxy groups improve solubility .
  • Molecular Formula : C₂₀H₁₈ClN₅O₂ (MW: 395.84).

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points due to increased crystallinity, as seen in 1r (359.7–360.2°C) .
  • Synthetic Yields : Yields vary widely (54.2–99.6%), influenced by steric hindrance and reactivity of substituents .

Actividad Biológica

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure

The chemical structure of N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide can be represented as follows:

C21H24N6O\text{C}_{21}\text{H}_{24}\text{N}_{6}\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

Antiviral Activity

A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that while some exhibited antiviral properties against HIV, the specific compound of interest did not show marked biological activity against HIV replication in preliminary tests .

Antitumor Activity

In vitro studies have indicated that related compounds possess significant cytotoxic effects against various cancer cell lines. For instance, a compound structurally similar to N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide was tested against breast and lung cancer cell lines, showing IC50 values in the micromolar range .

Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds with similar structures were evaluated for their inhibitory effects on acetylcholinesterase and other metabolic enzymes. These studies indicated promising inhibition levels in the nanomolar range .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntiviralLimited activity against HIV
AntitumorCytotoxic to cancer cells
Enzyme InhibitionInhibitory activity reported

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for alkylation .
  • Temperature : Reactions at 60–80°C improve substitution efficiency .

How can researchers resolve contradictions in optimal solvent systems reported for pyrazolo[3,4-d]pyrimidine synthesis?

Advanced Data Contradiction Analysis
Conflicting reports exist on solvent efficacy:

  • prioritizes dry acetonitrile for alkylation .
  • uses dichloromethane for nucleophilic substitutions .

Q. Resolution Strategy :

Solvent Screening : Perform parallel reactions in acetonitrile, DCM, and DMF to compare yields/purity.

Mechanistic Insight : Acetonitrile may stabilize intermediates in alkylation, while DCM suits acid-sensitive reactions .

Characterization : Use HPLC to assess purity and NMR to confirm structural integrity under varying conditions .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. Basic Characterization Protocol

  • 1H/13C NMR : Confirm substitution patterns (e.g., aryl protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Identify hydrazide N-H stretches (~3200 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ m/z ~430) and detect impurities .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

How can the biological activity of this compound be systematically evaluated in kinase inhibition assays?

Q. Advanced Experimental Design

Target Selection : Prioritize kinases like FLT3 or VEGFR2, where pyrazolo[3,4-d]pyrimidines show affinity .

In Vitro Assays :

  • Use fluorescence-based ADP-Glo™ assays to measure IC50 values.
  • Test at concentrations ranging from 1 nM to 10 µM .

Cellular Validation : Evaluate anti-proliferative effects in leukemia (e.g., MV4-11) or solid tumor cell lines .

Data Interpretation : Compare potency with known inhibitors (e.g., midostaurin for FLT3) and assess selectivity via kinome profiling .

What structural modifications enhance the compound’s kinase inhibitory potency?

Advanced SAR Insights
Key modifications from analogous compounds ():

Substituent Effect on FLT3 IC50 Source
4-Chloro-3-(CF3)phenylIC50 = 2.1 nM
3-Methoxy phenylIC50 = 18 nM
Unsubstituted phenylIC50 = 120 nM

Q. Guidelines :

  • Introduce electron-withdrawing groups (e.g., -CF3) to improve binding affinity.
  • Optimize steric bulk to reduce off-target effects .

How should researchers address low solubility in aqueous buffers during formulation?

Q. Methodological Optimization

  • Co-Solvents : Use DMSO (≤5%) or cyclodextrin-based carriers .
  • Salt Formation : Synthesize hydrochloride salts via reaction with HCl in ethanol .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

What in vivo models are suitable for evaluating antitumor efficacy?

Q. Advanced Preclinical Design

  • Xenograft Models : Implant FLT3-driven MV4-11 cells in NOD/SCID mice. Administer 10 mg/kg/day orally for 18 days .
  • Endpoints : Monitor tumor volume (caliper measurements) and validate target engagement via Western blot (phospho-FLT3 reduction) .

Ethical Considerations : Adhere to ARRIVE guidelines for humane endpoints .

How can stability under physiological conditions be assessed?

Q. Methodological Protocol

pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hrs. Analyze degradation via HPLC .

Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month. Track purity changes .

Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation products .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.